REACTION_CXSMILES
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[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.C(N(CC)CC)C.[C:17]([O:22][CH2:23]Cl)(=[O:21])[CH2:18][CH2:19][CH3:20]>CN(C)C=O>[C:17]([O:22][CH2:23][N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])(=[O:21])[CH2:18][CH2:19][CH3:20]
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Name
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|
Quantity
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10.41 g
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Type
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reactant
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Smiles
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FC=1C(NC(NC1)=O)=O
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Name
|
|
Quantity
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24.29 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
10.93 g
|
Type
|
reactant
|
Smiles
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C(CCC)(=O)OCCl
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 300 cc 4-necked flask equipped with a stirrer
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Type
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ADDITION
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Details
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was added to this solution
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Type
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CUSTOM
|
Details
|
The mixture was reacted together for 5 hours at room temperature
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
the reaction liquid
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Type
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FILTRATION
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Details
|
was filtered
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Type
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CUSTOM
|
Details
|
to remove the precipitated triethylamine hydrochloride
|
Type
|
DISTILLATION
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Details
|
The solvent was then distilled from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCN1C(=O)NC(=O)C(=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |